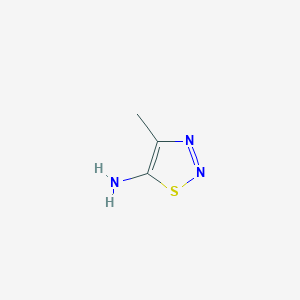

4-Methyl-1,2,3-thiadiazol-5-amine

Vue d'ensemble

Description

4-Methyl-1,2,3-thiadiazol-5-amine is a useful intermediate used in the preparation of 1,2,4-thiadiazole analogues that function as non-peptide inhibitors of beta-secretase . It is also used as an organic synthesis intermediate and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 4-Methyl-1,2,3-thiadiazol-5-amine involves a one-pot procedure using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . The reaction proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis

The molecular structure of 4-Methyl-1,2,3-thiadiazol-5-amine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4-Methyl-1,2,3-thiadiazol-5-amine acts as a nitrogen-transfer reagent in the synthesis of symmetric amines by domino reactions with alkyl halides . The reaction continues at room temperature under atmospheric conditions until 1 hour .Applications De Recherche Scientifique

Antimicrobial Activity

4-Methyl-1,2,3-thiadiazol-5-amine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . The potential antimicrobial effect of these new compounds was observed mainly against Gram-positive bacteria . For instance, compound 15, with the 5-nitro-2-furoyl moiety, showed the highest bioactivity .

Lipophilicity Studies

The lipophilicity of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide has been determined using reversed-phase thin-layer chromatography . This property is important as it influences the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.

Pesticide Applications

The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole has found use as a potential pesticide . This suggests that 4-Methyl-1,2,3-thiadiazol-5-amine could also have potential applications in this area.

Enzyme Inhibitors

5-Amino-3-methyl-1,2,4-thiadiazole, a related compound, has been used as a component of medicinally important enzyme inhibitors . This suggests that 4-Methyl-1,2,3-thiadiazol-5-amine could also be explored for similar applications.

Azo Dyes

5-Amino-3-methyl-1,2,4-thiadiazole has been used in the synthesis of azo dyes . Given the structural similarity, 4-Methyl-1,2,3-thiadiazol-5-amine could potentially be used in similar applications.

Cephalosporin Antibiotics

5-Amino-3-methyl-1,2,4-thiadiazole has been used as a component of cephalosporin antibiotics . This suggests that 4-Methyl-1,2,3-thiadiazol-5-amine could also have potential applications in the development of new antibiotics.

Anticancer, Antidiabetic, and Antihypertensive Activities

1,3,4-Thiadiazole moiety, which is present in 4-Methyl-1,2,3-thiadiazol-5-amine, has various biological activities including anticancer, antidiabetic, and antihypertensive . This suggests that 4-Methyl-1,2,3-thiadiazol-5-amine could be explored for these therapeutic applications.

Anti-inflammatory and Antiviral Activities

1,3,4-Thiadiazole moiety has shown anti-inflammatory and antiviral activities . This suggests that 4-Methyl-1,2,3-thiadiazol-5-amine could also be explored for these therapeutic applications.

Mécanisme D'action

Target of Action

Compounds with a similar thiadiazole nucleus have been found to exhibit a wide range of therapeutic activities . These compounds are integral features of various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Mode of Action

It’s known that the thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structural feature allows the compound to interact with its targets, leading to various biochemical changes.

Biochemical Pathways

For instance, some 1,3,4-thiadiazole derivatives have shown antimicrobial and antifungal activities .

Pharmacokinetics

Thiazole, a related compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 4-Methyl-1,2,3-thiadiazol-5-amine.

Result of Action

Compounds with a similar thiadiazole nucleus have been found to exhibit a wide range of therapeutic activities .

Action Environment

The reaction of a similar compound, 5-methyl-1,3,4-thiadiazole-2-amine, with benzyl chloride in the presence of a base and in a mixture of ethanol and water at room temperature was studied under normal atmospheric conditions .

Orientations Futures

The future directions for 4-Methyl-1,2,3-thiadiazol-5-amine involve the development of a new method for its synthesis in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . This new approach could lead to the synthesis of more 2-amino-1,3,4-thiadiazoles .

Propriétés

IUPAC Name |

4-methylthiadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-3(4)7-6-5-2/h4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSIEYMUSZBOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611160 | |

| Record name | 4-Methyl-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,2,3-thiadiazol-5-amine | |

CAS RN |

6440-01-3 | |

| Record name | 4-Methyl-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

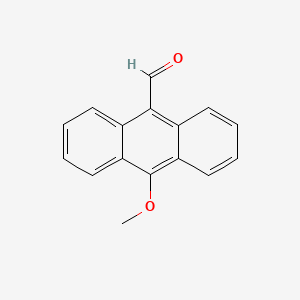

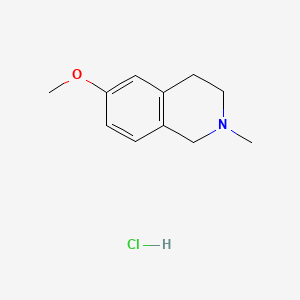

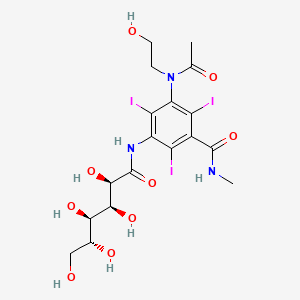

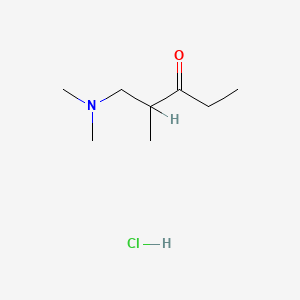

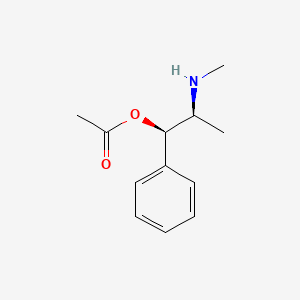

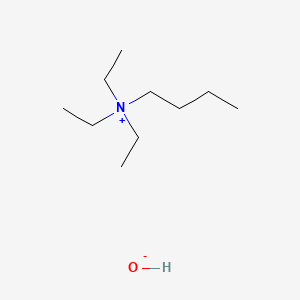

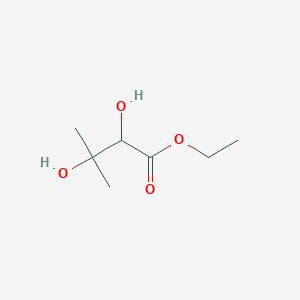

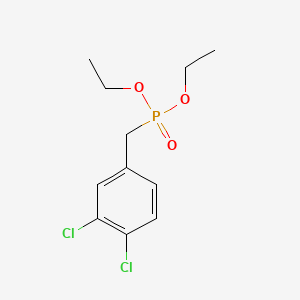

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.